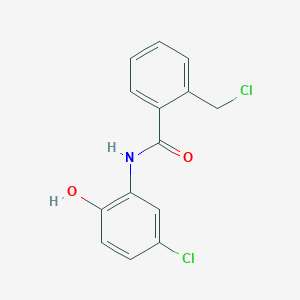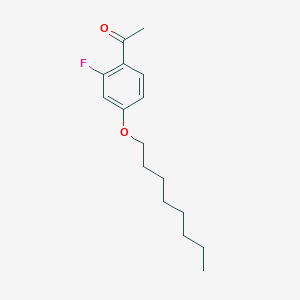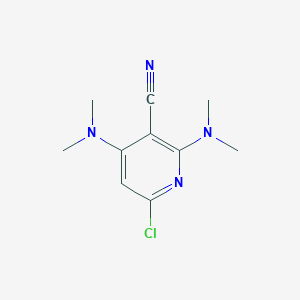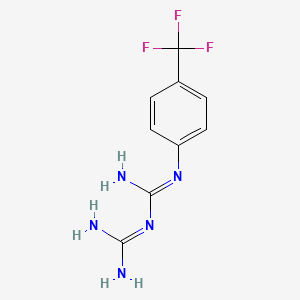
2-(2,6-Dimethylphenyl)sulfanylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)sulfanylaniline is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline moiety, with two methyl groups positioned on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)sulfanylaniline typically involves the reaction of 2,6-dimethylbenzenethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylphenyl)sulfanylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aniline derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenyl)sulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenyl)sulfanylaniline involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially affecting their function. The aniline moiety may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
- 2-[(2,5-Dimethylphenyl)sulfanyl]aniline
- 2-[(3,4-Dimethylphenyl)sulfanyl]aniline
Comparison
Compared to its analogs, 2-(2,6-Dimethylphenyl)sulfanylaniline may exhibit unique properties due to the specific positioning of the methyl groups on the phenyl ring This can influence its reactivity, stability, and interactions with other molecules
Eigenschaften
CAS-Nummer |
33264-60-7 |
|---|---|
Molekularformel |
C14H15NS |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
AWCMNPKTLMOABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)











